molecular formula C10H12ClNO3S B113342 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride CAS No. 952958-71-3

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride

Cat. No.: B113342
CAS No.: 952958-71-3
M. Wt: 261.73 g/mol
InChI Key: FEHZPHPLDGHTPM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-acetamido-3,5-dimethylbenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using automated reactors to maintain precise temperature and pressure conditions. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amines, alcohols, and thiols . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-3,5-dimethylbenzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. This makes it a valuable reagent in synthetic chemistry and industrial applications .

Properties

IUPAC Name

4-acetamido-3,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-6-4-9(16(11,14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHZPHPLDGHTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219402
Record name 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952958-71-3
Record name 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952958-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Acetylamino)-3,5-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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